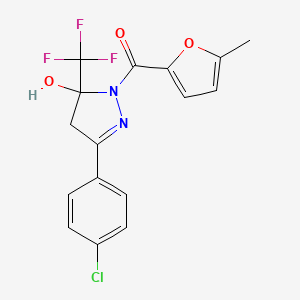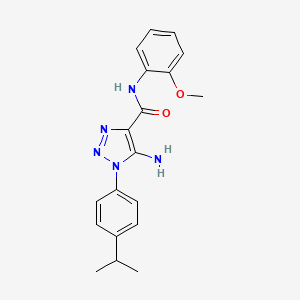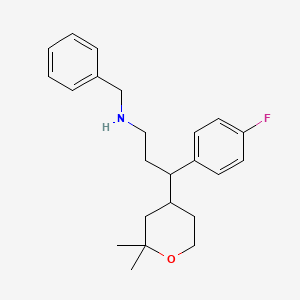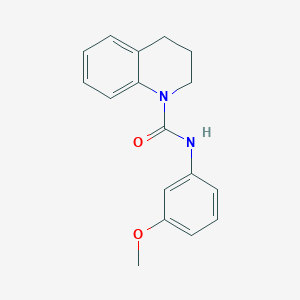![molecular formula C27H21NO2 B5165498 [4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone](/img/structure/B5165498.png)
[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone typically involves the reaction of carbazole derivatives with phenylmethanone derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the carbazole derivative reacts with the phenylmethanone derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone has several scientific research applications:
Optoelectronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of advanced materials with applications in sensors and nanotechnology.
作用機序
The mechanism of action of [4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone involves its interaction with specific molecular targets. For instance, in optoelectronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. In pharmaceutical applications, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Chiglitazar: A compound with a similar carbazole structure, used as a peroxisome proliferator-activated receptor (PPAR) agonist.
(S)-3-(4-(2-Carbazol-9-ylethoxy)-phenyl)-2-ethoxy-propionic acid: Another carbazole derivative with potential pharmaceutical applications.
Uniqueness
[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and other optoelectronic devices.
特性
IUPAC Name |
[4-(2-carbazol-9-ylethoxy)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO2/c29-27(20-8-2-1-3-9-20)21-14-16-22(17-15-21)30-19-18-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17H,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGATSVPBVNWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-1,3-benzodioxol-5-yl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5165425.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5165436.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5165443.png)
![2,4-Dichloro-6-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol](/img/structure/B5165468.png)
![METHYL 3-[(2-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5165469.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5165470.png)
![6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5165483.png)
![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5165484.png)




![7,8-dimethoxy-5-propyl-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B5165510.png)
